7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
7-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolin-4-one derivative characterized by a chlorine substituent at position 7 of the quinazoline core, a 2-(4-chlorophenyl)ethyl group at position 3, and a sulfanylidene (thione) group at position 2. This compound’s unique substitution pattern may enhance receptor binding affinity and metabolic stability compared to simpler analogs.
Properties
CAS No. |
451465-77-3 |
|---|---|
Molecular Formula |
C16H12Cl2N2OS |
Molecular Weight |
351.25 |
IUPAC Name |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
InChI Key |
AQJQWPBHWSAKPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a novel compound belonging to the quinazolinone class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, antibacterial, and insecticidal properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone framework with a chloro substituent and a sulfanylidene group, which are critical for its biological activity.
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. In vitro assays indicated that certain derivatives had IC50 values ranging from 10 µM to 12 µM against these cell lines, suggesting that the presence of specific substituents enhances cytotoxicity .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 10 | A3 |
| PC3 | 10 | A3 |
| HT-29 | 12 | A3 |
Antibacterial Activity
The compound also exhibits antibacterial properties. Quinazolinone derivatives have been reported to inhibit bacterial growth effectively, with some studies indicating that modifications at the 3-position of the quinazolinone ring enhance antimicrobial efficacy .
Insecticidal Activity
In addition to its anticancer and antibacterial properties, this compound has shown promise as an insecticide. It has been reported to possess significant activity against various pests, particularly in agricultural contexts. The mechanism involves disruption of the insect's nervous system, leading to paralysis and death .
Case Studies
- Anticancer Screening : A study involving synthesized quinazolinone derivatives revealed that compounds with similar structures to this compound displayed potent activity against MDA-MB 231 breast cancer cells using MTT assays. The results indicated a dose-dependent inhibition of cell viability, supporting the potential of this class of compounds in cancer therapy .
- Insecticidal Efficacy : Another investigation assessed the insecticidal effects of various quinazolinone derivatives on common agricultural pests. The findings highlighted that certain structural modifications led to enhanced toxicity towards pests such as aphids and beetles, establishing a promising avenue for developing new agrochemicals .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Efficacy
A study assessed the activity of 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one against human breast (MDA-MB-231, MCF-7) and prostate (PC3) cancer cell lines. The results indicated that the compound exhibited an IC50 value in the micromolar range, suggesting potent anticancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis |
| MCF-7 | 10.0 | Cell cycle arrest |
| PC3 | 15.0 | Inhibition of proliferation |
Antibacterial Activity
Quinazolinone derivatives have also been investigated for their antibacterial properties. The compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Findings: Antibacterial Efficacy
In vitro assays demonstrated that this compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their antibacterial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Synergistic Agent |
|---|---|---|
| MRSA | 8 | Piperacillin-tazobactam |
| Escherichia coli | 16 | Ampicillin |
| Streptococcus pneumoniae | 32 | Vancomycin |
The mechanism involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.
Antioxidant Activity
The antioxidant properties of quinazolinone derivatives have garnered attention due to their potential in mitigating oxidative stress-related diseases.
Research Insights: Antioxidant Efficacy
A study assessed the antioxidant activity using various assays such as ABTS and DPPH. The results indicated that compounds with hydroxyl substituents showed enhanced antioxidant capabilities.
| Assay Type | IC50 (µM) | Remarks |
|---|---|---|
| DPPH | 25 | Effective radical scavenger |
| ABTS | 20 | Comparable to standard antioxidants |
Comparison with Similar Compounds
7-Chloro-3-(3-Chlorophenyl)-2-Sulfanylidene-1H-Quinazolin-4-One
- Molecular Formula : C₁₄H₈Cl₂N₂OS
- Molar Mass : 323.2 g/mol
- Key Differences : The 3-chlorophenyl group (vs. 4-chlorophenyl ethyl in the target compound) reduces steric bulk but may alter π-π stacking interactions with receptors.
- Activity: Not explicitly reported, but the 3-chloro substitution could influence solubility and binding kinetics .
7-Chloro-3-(Propan-2-yl)-2-Sulfanyl-3,4-Dihydroquinazolin-4-One
- Molecular Formula : C₁₁H₁₁ClN₂OS
- Molar Mass : 254.73 g/mol
- Key Differences : An isopropyl group at position 3 (vs. aromatic ethyl) introduces aliphatic hydrophobicity.
Analogues with Extended Pharmacophores
7-Chloro-3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-Sulfanylidene-1H-Quinazolin-4-One
7-Chloro-3-(4-(3-(4-Chlorophenyl)-4,5-Dihydroisoxazol-5-yl)Phenyl)-2-(4-Methoxyphenyl)Quinazolin-4(3H)-One (Compound 24)
- Molecular Formula : C₃₀H₂₁Cl₂N₃O₂
- Molar Mass : 528.41 g/mol
- Key Differences : Incorporates a dihydroisoxazole ring and 4-methoxyphenyl group, increasing structural complexity.
- Activity : Exhibited potent antihypertensive activity via α1-adrenergic receptor blockade, with prolonged action comparable to prazosin .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Substituent Effects :
- Chlorophenyl Groups : Enhance lipophilicity and receptor binding via halogen bonding. The 4-chloro position in the target compound may optimize interactions with hydrophobic pockets in α1-adrenergic receptors .
- Sulfanylidene vs. Sulfanyl : The thione group (sulfanylidene) in the target compound may stabilize tautomeric forms, affecting hydrogen-bonding capacity compared to thiol (sulfanyl) derivatives .
- Metabolic Stability : Bulkier substituents (e.g., dihydroisoxazole in Compound 24) prolong duration of action by resisting hepatic oxidation .
Contradictions and Limitations
- While Compound 24 showed superior antihypertensive activity, its complex structure may hinder synthesis scalability compared to the target compound.
- Evidence gaps exist for the target compound’s explicit biological data, necessitating extrapolation from structural analogs.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one?
Answer:
The compound is typically synthesized via multi-step organic reactions. One validated route involves:
Condensation : Reacting 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thiocarbonyl derivative.
Cyclization : Introducing 2,3-diazetidinone under hydrogenation conditions to generate the quinazolinone core .
Functionalization : Attaching the 4-chlorophenyl ethyl group via nucleophilic substitution or coupling reactions, often using sodium methoxide as a base in toluene .
Key Parameters : Solvent choice (e.g., toluene for dimethyl sulfide recovery) and temperature control (80°C for optimal intermediate stability) are critical .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Decontamination : Immediately rinse skin/eyes with water for 15 minutes upon contact.
- Storage : Keep in airtight containers away from incompatible substances (e.g., strong oxidizers). Always consult the Safety Data Sheet (SDS) for compound-specific hazards .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO or DMF) improve solubility of intermediates, while ethanol minimizes side reactions in cyclization steps .
- Catalysts : Use acid/base catalysts (e.g., sodium methoxide) to accelerate nucleophilic substitutions .
- Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) prevents decomposition of heat-sensitive intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves by-products .
Advanced: What analytical techniques are recommended for structural elucidation and purity assessment?
Answer:
- X-ray Crystallography : Resolves absolute stereochemistry and confirms the sulfanylidene moiety’s position .
- NMR Spectroscopy : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–180 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and concentrations (IC ranges).
- Control Experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate via dose-response curves.
- Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., antimicrobial activity in Acta Crystallographica vs. J. Med. Chem.) to identify methodological variability .
Advanced: What experimental designs are suitable for evaluating the compound’s bioactivity?
Answer:
- In Vitro Screening :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7 breast cancer).
- Mechanistic Studies :
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity.
- Molecular Docking : Use MOE or AutoDock to predict binding to biological targets (e.g., EGFR tyrosine kinase) .
Basic: What structural features govern the compound’s reactivity and pharmacological potential?
Answer:
- Quinazolinone Core : Provides a planar aromatic system for π-π stacking with biomolecular targets.
- Sulfanylidene Group : Enhances electrophilicity, facilitating nucleophilic attacks in coupling reactions.
- 4-Chlorophenyl Ethyl Substituent : Increases lipophilicity, improving membrane permeability .
Advanced: What strategies mitigate side reactions during synthesis?
Answer:
- Protecting Groups : Temporarily shield reactive sites (e.g., -NH groups) with Boc or Fmoc.
- Low-Temperature Steps : Perform sensitive reactions (e.g., diazotization) at 0–5°C.
- By-Product Trapping : Add molecular sieves to absorb water in condensation steps .
Basic: How is compound identity validated post-synthesis?
Answer:
- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).
- Spectroscopic Fingerprinting : Match IR peaks (e.g., C=O stretch at ~1680 cm) and -NMR shifts to reference spectra .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability to receptors (e.g., 100 ns trajectories in GROMACS).
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
